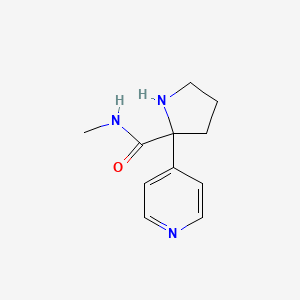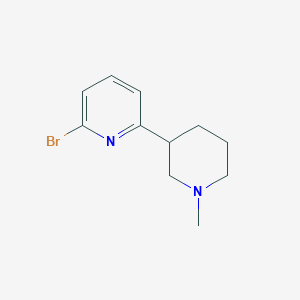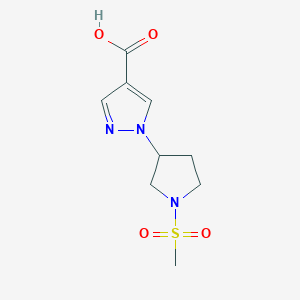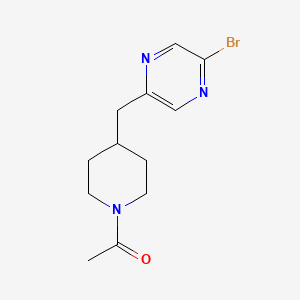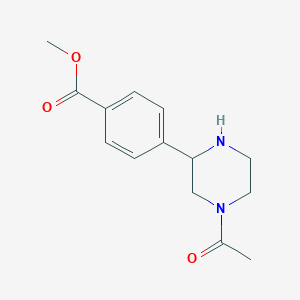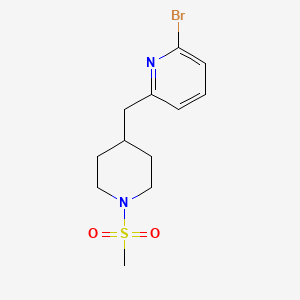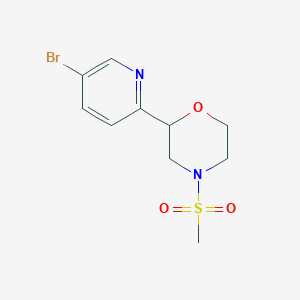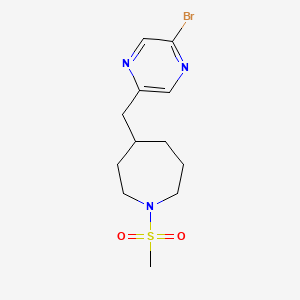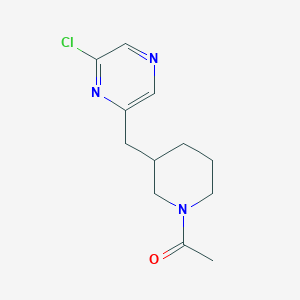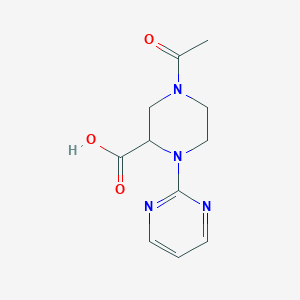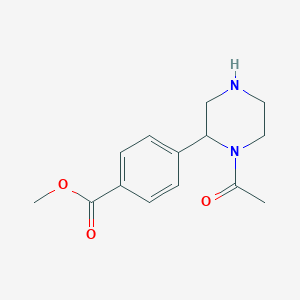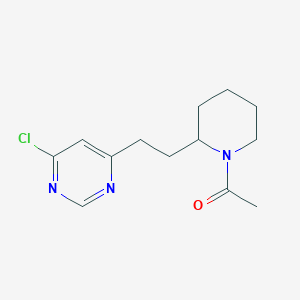![molecular formula C6H9NO2 B1399329 8-Oxa-3-azabicyclo[3.2.1]octan-2-one CAS No. 83601-55-2](/img/structure/B1399329.png)
8-Oxa-3-azabicyclo[3.2.1]octan-2-one
Übersicht
Beschreibung
8-Oxa-3-azabicyclo[3.2.1]octan-2-one is a chemical compound with the CAS Number: 83601-55-2 . It has a molecular weight of 127.14 . It is stored at room temperature and is in liquid form .
Synthesis Analysis
Research has been directed towards the preparation of this basic structure in a stereoselective manner . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular formula of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one is C6H9NO2 . The InChI Code is 1S/C6H9NO2/c8-6-5-2-1-4 (9-5)3-7-6/h4-5H,1-3H2, (H,7,8) .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Physical And Chemical Properties Analysis
8-Oxa-3-azabicyclo[3.2.1]octan-2-one is a liquid at room temperature . It has a molecular weight of 127.14 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
8-Oxa-3-azabicyclo[3.2.1]octan-2-one and its derivatives have been extensively studied for their synthesis and structural properties. Notable work includes the synthesis and conformational study of related oximes, which adopt specific conformations in solution, contributing to our understanding of their chemical behavior (Iriepa et al., 2003). Additionally, crystal structure analyses have revealed intricate details about the molecular structure of these compounds, further informing their potential applications in various fields (Yamane et al., 1985); (Gu et al., 1986).
Novel Synthesis Methods
Researchers have developed efficient methods for preparing 8-oxa-6-azabicyclo[3.2.1]octanes, which are key intermediates in synthesizing various biologically active molecules (Williams et al., 2007). Innovative routes for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane have also been explored, such as the one-pot aminocyclization of tetrahydrofurandimethanol, demonstrating its value as a building block for synthesizing bioactive molecules (Cui et al., 2015).
Biological Applications
The chemical framework of 8-oxa-3-azabicyclo[3.2.1]octan-2-one is central to various biologically active compounds. For instance, it is a core structure in tropane alkaloids, which have numerous biological activities, prompting significant research into the stereoselective synthesis of this scaffold (Rodríguez et al., 2021). Also, the development of constrained polyfunctional bicyclic iminocyclitols from this framework has been reported, showing potential applications in medicinal chemistry (O’Reilly et al., 2009).
Natural Occurrence and Reactivity
The 2,8-diheterobicyclo[3.2.1]octane ring systems, including 8-oxa-3-azabicyclo[3.2.1]octan-2-one, are abundant in nature and are part of numerous families of biologically active natural products. Their versatile reactivity makes them valuable building blocks in modern organic synthesis (Flores & Díez, 2014).
Safety And Hazards
Zukünftige Richtungen
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in this field and potential for future developments.
Eigenschaften
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-5-2-1-4(9-5)3-7-6/h4-5H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYUSIQFKHKEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735103 | |
| Record name | 8-Oxa-3-azabicyclo[3.2.1]octan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxa-3-azabicyclo[3.2.1]octan-2-one | |
CAS RN |
83601-55-2 | |
| Record name | 8-Oxa-3-azabicyclo[3.2.1]octan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2,4']Bipiperidinyl-1-yl-2-(2-fluoro-phenyl)-ethanone](/img/structure/B1399246.png)
